- Pyrrolopyrimidine-derived compound and pharmaceutical composition and for treating tumor and autoimmune disease, China, , ,
Cas no 941685-26-3 (2-[(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethyl-trimethyl-silane)
![2-[(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethyl-trimethyl-silane structure](https://ja.kuujia.com/scimg/cas/941685-26-3x500.png)
2-[(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethyl-trimethyl-silane 化学的及び物理的性質
名前と識別子
-
- 4-Chloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine
- 2-[(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethyl-trimethylsilane
- 7-((2-(TRIMETHYLSILYL)ETHOXY)METHYL)-4-CHLORO-7H-PYRROLO[2,3-D]PYRIMIDINE
- 7H-Pyrrolo[2,3-d]pyrimidine, 4-chloro-7-[[2-(trimethylsilyl)ethoxy]methyl]-
- 4-chloro-7-{[2-(trimethylsilyl)ethoxy]methyl}-7H-pyrrolo[2,3-d]pyrimidine
- AK122028
- 4-Chloro-7-[[2-(trimethylsilyl)ethoxy]methyl]-7H-pyrrolo[2,3-d]pyrimidine
- C12H18ClN3OSi
- YWBDBLXIRAQZIH-UHFFFAOYSA-N
- BCP17266
- 6058AC
- 4-Chloro-7-(2-trimethylsilanyl-ethoxymethyl)-7H-
- 4-Chloro-7-[[2-(trimethylsilyl)ethoxy]methyl]-7H-pyrrolo[2,3-d]pyrimidine (ACI)
- 4-Chloro-7-[[2-(trimethylsilanyl)ethoxy]methyl]-7H-pyrrolo[2,3-d]pyrimidine
- 2-[(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethyl-trimethyl-silane
-
- MDL: MFCD11857752
- インチ: 1S/C12H18ClN3OSi/c1-18(2,3)7-6-17-9-16-5-4-10-11(13)14-8-15-12(10)16/h4-5,8H,6-7,9H2,1-3H3
- InChIKey: YWBDBLXIRAQZIH-UHFFFAOYSA-N
- ほほえんだ: ClC1C2C=CN(C=2N=CN=1)COCC[Si](C)(C)C
計算された属性
- せいみつぶんしりょう: 283.09100
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 18
- 回転可能化学結合数: 5
- 複雑さ: 275
- トポロジー分子極性表面積: 39.9
じっけんとくせい
- 密度みつど: 1.17±0.1 g/cm3 (20 ºC 760 Torr),
- ようかいど: Insuluble (5.4E-3 g/L) (25 ºC),
- PSA: 39.94000
- LogP: 3.39700
2-[(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethyl-trimethyl-silane セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302
- 警告文: P280-P305+P351+P338
- 危険カテゴリコード: 22
-
危険物標識:
- 危険レベル:IRRITANT
- ちょぞうじょうけん:Inert atmosphere,2-8°C
2-[(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethyl-trimethyl-silane 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1059624-5g |
4-Chloro-7-{[2-(trimethylsilyl)ethoxy]methyl}-7H-pyrrolo[2,3-d]pyrimidine |
941685-26-3 | 98% | 5g |
¥244.00 | 2024-04-24 | |
eNovation Chemicals LLC | Y1102583-500g |
4-CHLORO-7-((2-(TRIMETHYLSILYL)ETHOXY)METHYL)-7H-PYRROLO[2,3-D]PYRIMIDINE |
941685-26-3 | 97% | 500g |
$3200 | 2024-06-05 | |
abcr | AB263669-10 g |
4-Chloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine; . |
941685-26-3 | 10 g |
€248.70 | 2023-07-20 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1059624-1g |
4-Chloro-7-{[2-(trimethylsilyl)ethoxy]methyl}-7H-pyrrolo[2,3-d]pyrimidine |
941685-26-3 | 98% | 1g |
¥58.00 | 2024-04-24 | |
Ambeed | A200620-1g |
4-Chloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine |
941685-26-3 | 98% | 1g |
$12.0 | 2025-02-22 | |
Chemenu | CM103625-25g |
4-chloro-7-{[2-(trimethylsilyl)ethoxy]methyl}-7H-pyrrolo[2,3-d]pyrimidine |
941685-26-3 | 95%+ | 25g |
$1099 | 2021-08-06 | |
eNovation Chemicals LLC | Y1102583-100g |
4-CHLORO-7-((2-(TRIMETHYLSILYL)ETHOXY)METHYL)-7H-PYRROLO[2,3-D]PYRIMIDINE |
941685-26-3 | 97% | 100g |
$1200 | 2024-06-05 | |
CHENG DOU FEI BO YI YAO Technology Co., Ltd. | ARK-1814-10g |
4-CHLORO-7-((2-(TRIMETHYLSILYL)ETHOXY)METHYL)-7H-PYRROLO[2,3-D]PYRIMIDINE |
941685-26-3 | 95% | 10g |
$150 | 2023-09-07 | |
TRC | C351280-1g |
4-Chloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine |
941685-26-3 | 1g |
$ 215.00 | 2022-06-01 | ||
Chemenu | CM103625-1g |
4-chloro-7-{[2-(trimethylsilyl)ethoxy]methyl}-7H-pyrrolo[2,3-d]pyrimidine |
941685-26-3 | 95%+ | 1g |
$137 | 2021-08-06 |
2-[(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethyl-trimethyl-silane 合成方法
ごうせいかいろ 1
1.2 cooled; 1 h, cooled
1.3 Solvents: Water
ごうせいかいろ 2
1.2 0 °C; 1 h, 0 °C
1.3 Reagents: Water
- Preparation of piperidin-4-yl azetidine derivatives as JAK1 inhibitors, World Intellectual Property Organization, , ,
ごうせいかいろ 3
1.2 0 °C; 1.5 h, 0 °C → rt
1.3 Reagents: Sodium bicarbonate Solvents: Diethyl ether , Water
- Preparation of pyrrolopyrimidine derivatives as TAM inhibitors useful for treatment of cancer, World Intellectual Property Organization, , ,
ごうせいかいろ 4
1.2 < 10 °C; 10 °C → rt; overnight, rt
1.3 Solvents: Water ; rt
- Preparation of azetidine derivatives for treating JAK-related diseases, World Intellectual Property Organization, , ,
ごうせいかいろ 5
1.2 12 h, 20 °C
- Preparation of bicyclic compounds as JAK inhibitors and uses thereof, World Intellectual Property Organization, , ,
ごうせいかいろ 6
1.2 cooled; 1 h, cooled
1.3 Reagents: Water
- Pyrrolopyrimidine crystal as JAK inhibitor and its preparation, China, , ,
ごうせいかいろ 7
1.2 0 °C; 1 h, 0 °C
1.3 Reagents: Water
- Pyrrolopyrimidine-pyrazole-cyclopentane compounds as Janus kinase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancer, China, , ,
ごうせいかいろ 8
1.2 30 min, rt
- Preparation of tricyclic compounds for the treatment of immunological and oncological conditions, World Intellectual Property Organization, , ,
ごうせいかいろ 9
1.2 cooled; 1 h, cooled
1.3 Reagents: Water
- Process for the preparation of (R)-3-amino-β-cyclopentyl-4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazole-1-propanenitrile, China, , ,
ごうせいかいろ 10
1.2 cooled; 1 h, cooled
1.3 Solvents: Water
- Pyrrolopyrimidine-derived compound and pharmaceutical composition and application thereof, China, , ,
ごうせいかいろ 11
1.2 30 min, rt
- Preparation pyrrolopyrimidinamines as janus kinase 1 selective inhibitor, Korea, , ,
ごうせいかいろ 12
1.2 1 h, cooled
1.3 Reagents: Water
- Preparation of pyrrolopyrimidines as Janus kinase inhibitors, China, , ,
ごうせいかいろ 13
1.2 Reagents: Acetic acid
- Process for synthesis of ruxolitinib, World Intellectual Property Organization, , ,
ごうせいかいろ 14
1.2 0 °C; 1 h, 0 °C
1.3 Solvents: tert-Butyl methyl ether , Water ; 0 °C; 10 min, 0 °C
- Pyrrolo[2,3-d]pyrimidine derivatives as JAK1 inhibitors and their preparation and use for the treatment of myelodysplastic syndromes, World Intellectual Property Organization, , ,
ごうせいかいろ 15
1.2 cooled
1.3 Reagents: Water
- Design and Synthesis of Ligand Efficient Dual Inhibitors of Janus Kinase (JAK) and Histone Deacetylase (HDAC) Based on Ruxolitinib and VorinostatJournal of Medicinal Chemistry, 2017, 60(20), 8336-8357,
2-[(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethyl-trimethyl-silane Raw materials
2-[(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethyl-trimethyl-silane Preparation Products
2-[(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethyl-trimethyl-silane 関連文献
-
Shiqiang Luo,Weiwei Sun,Jianhuang Ke,Yiqi Wang,Shuangke Liu,Xiaobin Hong,Yujie Li,Yufang Chen,Wei Xie,Chunman Zheng Nanoscale, 2018,10, 22601-22611
-
Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
-
Felcia Lai,Jonathan J. Du,Linda Váradi,Daniel Baker,Paul W. Groundwater,Jacob Overgaard,James A. Platts,David E. Hibbs Phys. Chem. Chem. Phys., 2016,18, 28802-28818
-
Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
-
Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
-
Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
-
Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
-
J. Rolland,M. M. Obadia,A. Serghei,R. Bouchet,E. Drockenmuller Chem. Commun., 2018,54, 9035-9038
2-[(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethyl-trimethyl-silaneに関する追加情報
Professional Introduction to 2-[(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethyl-trimethyl-silane (CAS No. 941685-26-3)
2-[(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethyl-trimethyl-silane is a highly specialized compound that has garnered significant attention in the field of chemical and biomedical research. This compound, identified by its CAS number 941685-26-3, represents a fascinating intersection of organic chemistry and pharmaceutical innovation. Its unique structural features make it a valuable tool for researchers exploring novel therapeutic agents and synthetic methodologies.
The molecular structure of this compound incorporates several key functional groups that contribute to its versatility. The presence of a 4-chloropyrrolo[2,3-d]pyrimidin-7-yl moiety suggests potential applications in the development of nucleoside analogs, which are widely studied for their antiviral and anticancer properties. Additionally, the methoxy group and the ethyl-trimethyl-silane moiety enhance its reactivity, making it a promising candidate for further chemical modifications.
In recent years, there has been a surge in research focused on developing small-molecule inhibitors that target specific biological pathways. The compound 2-[(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethyl-trimethyl-silane has emerged as a key intermediate in the synthesis of such inhibitors. For instance, studies have demonstrated its utility in creating derivatives that exhibit potent activity against enzymes involved in cancer progression. These findings highlight the compound's potential as a building block for next-generation pharmaceuticals.
The silane component of the molecule, specifically the trimethyl-silane group, adds an interesting dimension to its chemical behavior. Silanes are known for their ability to participate in various organic reactions, including cross-coupling reactions and silylation processes. This property makes 2-[(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethyl-trimethyl-silane particularly useful in synthetic chemistry, where it can be employed to introduce siloxane-based functionalities into larger molecules.
One of the most compelling aspects of this compound is its potential application in drug discovery. The pyrrolopyrimidine scaffold is a privileged structure in medicinal chemistry, known for its ability to interact with biological targets such as kinases and DNA polymerases. By incorporating this scaffold into a molecule like 2-[(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethyl-trimethyl-silane, researchers can leverage these interactions to develop novel therapeutics. Recent studies have shown that derivatives of this compound exhibit promising activity against various disease-related proteins, suggesting its broad applicability in drug development.
The methoxy group in the molecule also plays a crucial role in modulating its biological activity. Methoxy-substituted compounds are often found to have enhanced solubility and improved pharmacokinetic properties, which are essential factors for drug candidates. The presence of this group in 2-[(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethyl-trimethyl-silane may contribute to its favorable pharmacological profile, making it an attractive candidate for further investigation.
From a synthetic perspective, the compound offers several advantages due to its structural complexity. The combination of the pyrrolopyrimidine core with the silane moiety provides multiple sites for functionalization, allowing chemists to tailor the molecule for specific applications. This flexibility has led to numerous innovative synthetic strategies being developed around this compound. Researchers have utilized it as a precursor in multi-step syntheses aimed at creating complex organic molecules with high precision and yield.
The growing interest in this compound is also reflected in the increasing number of patents and scientific publications dedicated to its synthesis and applications. Industry leaders and academic institutions alike are exploring its potential in various fields, including oncology, immunology, and infectious diseases. This level of interest underscores the significance of 2-[(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethyl-trimethyl-silane as a cornerstone in modern chemical research.
In conclusion, 2-[(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethyl-trimethyl-silane (CAS No. 941685-26-3) is a multifaceted compound with substantial potential in both academic research and industrial applications. Its unique structural features make it an invaluable tool for developing novel therapeutic agents and synthetic methodologies. As research continues to uncover new applications for this compound, it is likely to remain at the forefront of chemical and biomedical innovation.
941685-26-3 (2-[(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethyl-trimethyl-silane) 関連製品
- 1311495-72-3(N-(cyanomethyl)-2-cyclopropylquinoline-4-carboxamide)
- 85319-77-3(Benzaanthracene-11-acetic Acid)
- 2418670-57-0(methyl 5-({2-(tert-butoxy)-2-oxoethylamino}methyl)-2,4-dimethyl-3-sulfanylbenzoate)
- 1807156-22-4(1-Bromo-3-fluoro-5-nitro-2-(trifluoromethylthio)benzene)
- 174603-62-4(4-Chloro-6-methyl-2,3-dihydro-1H-inden-1-one)
- 35066-28-5(Methyl 3-acetyl-4-Methylbenzoate)
- 2138079-52-2(1-(5-Hydroxy-2-methylcyclohexyl)pyrrolidine-2,5-dione)
- 2229164-41-2(tert-butyl N-{5-1-(aminooxy)ethyl-2-methylphenyl}carbamate)
- 1804626-09-2(2-(Bromomethyl)-3-iodo-5-(trifluoromethoxy)-6-(trifluoromethyl)pyridine)
- 96722-49-5(methyl (2Z)-chloro[2-(3-methylphenyl)hydrazinylidene]ethanoate)
